2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Overview
Description
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid, also known as thiamphenicol, is an antibiotic drug that belongs to the class of amphenicols. It was first discovered in the 1950s and was used as a broad-spectrum antibiotic for the treatment of various bacterial infections.
Scientific Research Applications
Synthesis and Transformation
- The synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, including similar compounds, through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with various amidines and thiourea was described by Arutyunyan (2013) in "Russian Journal of Organic Chemistry" (Arutyunyan, 2013).
Chemical Properties
- A study on the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid by Ramos Silva et al. (2011) in "Acta Crystallographica Section E: Structure Reports Online" explored its unique molecular structure and crystal formation (Ramos Silva et al., 2011).
Biological Potential
- The paper "Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential" by Deohate and Palaspagar (2020) in the "Indian Journal of Chemistry -Section B" discussed the insecticidal and antimicrobial potential of similar pyrimidine derivatives (Deohate & Palaspagar, 2020).
Pharmaceutical Applications
- Baker and Jordaan (1965) in the "Journal of Heterocyclic Chemistry" explored the synthesis of similar compounds and their effect on dihydrofolic reductase and thymidylate synthetase, indicating potential pharmaceutical applications (Baker & Jordaan, 1965).
Advanced Material Synthesis
- In the "Journal of medicinal chemistry," Taylor et al. (1992) discussed the synthesis of a compound with a similar structure and its role as an antitumor agent, highlighting the potential use in material synthesis (Taylor et al., 1992).
Photocatalytic Degradation
- Lee et al. (2003) in "Catalysis Today" examined the effects of pH and surface modification of TiO2 on the photocatalytic degradation of a pyrimidine derivative, showcasing environmental applications (Lee et al., 2003).
properties
IUPAC Name |
2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-8(10(15)16)17-11-12-7(6(2)3)5-9(14)13-11/h5-6,8H,4H2,1-3H3,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFOPLMNPZKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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